3-Amino-4-(methylamino)benzene-1-sulfonamide is an organic compound with the chemical formula C₇H₁₁N₃O₂S. It is classified as a sulfonamide, a group of compounds that contain a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring. This compound features an amino group (-NH₂) and a methylamino group (-N(CH₃)₂) at specific positions on the benzene ring, contributing to its unique properties and biological activities. The compound is primarily used in pharmaceutical research and development due to its potential therapeutic applications.
3-Amino-4-(methylamino)benzene-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Sulfonamides are known for their antibacterial properties, functioning primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Additionally, compounds in this class have shown promise in inhibiting carbonic anhydrases, which play roles in various physiological processes including respiration and acid-base balance .
Several synthetic routes have been developed for the preparation of 3-amino-4-(methylamino)benzene-1-sulfonamide:
3-Amino-4-(methylamino)benzene-1-sulfonamide finds applications in various fields:
Interaction studies indicate that 3-amino-4-(methylamino)benzene-1-sulfonamide interacts with several biological targets. Notably, its binding affinity to carbonic anhydrases has been evaluated, revealing potential selectivity for specific isoforms such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis . Additionally, studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Several compounds share structural similarities with 3-amino-4-(methylamino)benzene-1-sulfonamide. Here are some notable examples:
These compounds demonstrate variations in their substituents that influence their biological activities and applications. The presence of multiple amino groups in 3-amino-4-(methylamino)benzene-1-sulfonamide enhances its potential interactions with biological targets compared to simpler sulfonamides.
The compound’s sulfonamide moiety facilitates potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly tumor-associated hCA IX and XII. Comparative analyses with analogues reveal structure-activity relationships critical to its efficacy. For instance, derivatives bearing methylamino substituents, such as 4c (Ki = 221.1 nM against hCA I) and 10d (Ki = 6.2 nM against hCA I), demonstrate enhanced binding affinity compared to acetazolamide (AAZ, Ki = 250 nM) [1].
Selectivity indices (SI) further highlight preferential targeting of hCA IX/XII over off-target isoforms. For example, 15 shows an SI of 219.9 for hCA I versus hCA IX, underscoring its therapeutic potential [1].
Though direct data on 3-amino-4-(methylamino)benzene-1-sulfonamide’s interaction with DHPS are limited in the provided sources, sulfonamides generally act as competitive inhibitors by mimicking p-aminobenzoic acid (PABA), a substrate in folate biosynthesis. Structural analogs with similar substitution patterns, such as AAZ and MZA, exhibit binding through sulfonamide coordination to the pterin-binding pocket, disrupting bacterial folate synthesis [2]. Quantum mechanical studies of related compounds suggest that methylamino groups may enhance hydrogen bonding with active-site residues (e.g., Asp185 and Lys220), though further validation is required [2].
Inhibition of hCA IX/XII by this compound may indirectly induce apoptosis in cancer cells via intracellular acidosis. For instance, 15 (Ki = 6.1 nM for hCA IX) disrupts extracellular pH regulation, activating caspase-3 and -9 pathways in hypoxic tumor models [1]. Comparative transcriptomic analyses of treated cells reveal upregulation of pro-apoptotic genes (BAX, PUMA) and downregulation of anti-apoptotic BCL-2, consistent with mitochondrial pathway activation [3]. Additionally, inhibition of hCA XII (Ki = 80.5 nM for 15) correlates with reduced VEGF expression, impairing angiogenesis and promoting tumor cell death [1].
Quantitative Structure-Activity Relationship modeling represents a fundamental approach in computational drug design, providing mathematical frameworks that correlate molecular descriptors with biological activity [6] [7] [8]. For 3-amino-4-(methylamino)benzene-1-sulfonamide and related sulfonamide derivatives, QSAR methodologies have proven particularly valuable in elucidating the structural features that govern dihydropteroate synthase inhibition and antibacterial efficacy [6] [7] [8]. The application of QSAR techniques to this compound class has revealed critical insights into the molecular determinants of biological activity, enabling rational drug design approaches and the identification of structural modifications that enhance therapeutic potential [6] [7] [8].
The comparative molecular field analysis (CoMFA) methodology has emerged as a particularly powerful three-dimensional QSAR technique for analyzing sulfonamide structure-activity relationships [7] [9]. Johnson and colleagues conducted seminal CoMFA studies on a series of 44 sulfonamide analogs, including compounds structurally related to 3-amino-4-(methylamino)benzene-1-sulfonamide, demonstrating the technique's effectiveness in predicting dihydropteroate synthase inhibitory activity [7] [9]. Their analysis revealed that upon removal of poorly correlated analogs, a refined dataset of 36 compounds achieved a cross-validated r² value of 0.699 and a conventional r² value of 0.964, indicating excellent predictive capability [7] [9]. The study demonstrated that compounds lacking N-methyl substitution on the aromatic ring exhibit higher affinity binding characteristics and more potent dihydropteroate synthase inhibition in vitro, directly relevant to understanding the activity profile of 3-amino-4-(methylamino)benzene-1-sulfonamide [7] [9].
The three-dimensional nature of CoMFA analysis provides detailed spatial information about the molecular features that influence biological activity, particularly through the generation of steric and electrostatic contour maps [7] [9]. For sulfonamide derivatives, these contour plots reveal that bulky N-substituents at the para position of the aniline ring significantly detract from dihydropteroate synthase binding affinity [7] [9]. This finding has profound implications for the design of compounds like 3-amino-4-(methylamino)benzene-1-sulfonamide, where the methylamino substitution pattern must be carefully optimized to maintain favorable interactions with the enzyme active site while avoiding steric clashes that could diminish binding affinity [7] [9].
Advanced QSAR modeling approaches have incorporated diverse molecular descriptors to capture the multifaceted nature of sulfonamide-enzyme interactions [6] [8] [10]. Tomorowicz and colleagues employed a comprehensive QSAR analysis utilizing both topological two-dimensional and conformational three-dimensional molecular descriptors based on stepwise multiple linear regression techniques [6] [10]. Their investigation of benzenesulfonamide derivatives, including compounds bearing structural similarity to 3-amino-4-(methylamino)benzene-1-sulfonamide, yielded three statistically significant and predictive models with cross-validated r² values ranging from 0.582 to 0.712 [6] [10]. The study revealed that specific molecular descriptors, including constitutional indices, topological parameters, and charge distribution characteristics, play crucial roles in determining the cytotoxic activity of these compounds [6] [10].
The application of artificial neural networks (ANN) in QSAR modeling has provided additional computational tools for analyzing complex structure-activity relationships in sulfonamide compounds [8]. Synthetic strategies and computational inhibition activity studies have employed three-layer-perceptron architectures with backpropagation learning algorithms to predict the inhibitory activity of triazinyl-aminobenzenesulfonamide conjugates against human carbonic anhydrase isoforms [8]. These models demonstrated remarkable predictive accuracy, with training and validation sets achieving correlation coefficients exceeding 0.85 for most enzyme targets [8]. The neural network approach revealed that molecular descriptors related to electronic structure, particularly those describing charge distribution and polarizability, are critical determinants of binding affinity for sulfonamide derivatives [8].
Molecular descriptor selection represents a critical aspect of QSAR model development, requiring careful consideration of the chemical and biological properties most relevant to the target interaction [6] [8] [10]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, key descriptors include topological polar surface area, partition coefficients, hydrogen bond donor and acceptor counts, and rotatable bond numbers [6] [8] [10]. The topological polar surface area, calculated to be approximately 90 Ų for this compound, falls within the optimal range for drug-like molecules and suggests favorable absorption and distribution properties [6] [8] [10]. The partition coefficient values, typically ranging from -1.0 to 2.0 for sulfonamide derivatives, indicate appropriate lipophilicity for bacterial cell penetration while maintaining aqueous solubility necessary for systemic administration [6] [8] [10].
The incorporation of quantum mechanical descriptors has enhanced the predictive power of QSAR models for sulfonamide compounds [6] [8] [10]. Density functional theory calculations provide electronic structure parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with the compound's reactivity and binding characteristics [6] [8] [10]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, the HOMO-LUMO energy gap influences the compound's electronic properties and its ability to participate in electron transfer processes during enzyme binding [6] [8] [10]. These quantum mechanical descriptors have proven particularly valuable in distinguishing between active and inactive compounds within congeneric series of sulfonamide derivatives [6] [8] [10].
Study | Model Type | Cross-validated r² | Conventional r² | Number of Compounds | Target Enzyme |
---|---|---|---|---|---|
Johnson et al., 1998 [7] | CoMFA | 0.699 | 0.964 | 36 | Pneumocystis carinii DHPS |
Azzam et al., 2020 [4] | Stepwise MLR | 0.582 | 0.891 | 49 | Dual DHPS/DHFR |
Tomorowicz et al., 2020 [6] | 3D-QSAR | 0.712 | 0.952 | 42 | MDM2 protein |
Synthetic studies, 2020 [8] | ANN | 0.768 | 0.923 | 30 | Human carbonic anhydrase |
The validation of QSAR models requires rigorous statistical evaluation to ensure their reliability and predictive utility [6] [7] [8]. Cross-validation techniques, particularly leave-one-out and leave-many-out methods, provide robust assessments of model performance and help identify potential overfitting issues [6] [7] [8]. For sulfonamide QSAR models, external validation using independent test sets has consistently demonstrated the ability to predict biological activity within one log unit of experimental values [6] [7] [8]. The statistical significance of these models, typically assessed through F-tests and analysis of variance, confirms their utility for rational drug design and lead optimization efforts [6] [7] [8].
The interpretation of QSAR models provides valuable insights into the molecular mechanisms underlying sulfonamide activity [6] [7] [8]. Coefficient analysis reveals the relative importance of different molecular descriptors, while residual analysis identifies outliers that may represent novel mechanisms of action or experimental errors [6] [7] [8]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, QSAR analysis suggests that the compound's activity is primarily governed by electronic factors related to the sulfonamide group's ability to mimic para-aminobenzoic acid, combined with steric factors associated with the amino and methylamino substituents [6] [7] [8].
Molecular docking represents a cornerstone computational technique in the drug discovery process, providing detailed atomic-level insights into the binding modes and interaction patterns of small molecules with their target proteins [11] [12] [13]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, molecular docking studies with bacterial dihydropteroate synthase have revealed crucial information about the compound's binding characteristics, selectivity profile, and potential for therapeutic development [11] [12] [13]. The application of docking methodologies to this sulfonamide derivative has elucidated the molecular basis for its antibacterial activity while providing guidance for rational structure-based drug design efforts [11] [12] [13].
The dihydropteroate synthase enzyme presents a well-characterized target for molecular docking studies, with multiple high-resolution crystal structures available from various bacterial species [14] [12] [5]. The enzyme's active site features two distinct binding pockets: the pterin-binding site that accommodates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, and the para-aminobenzoic acid binding site where sulfonamide inhibitors compete for binding [14] [12] [5]. The structural conservation of these binding sites across bacterial species makes docking studies particularly valuable for understanding the broad-spectrum activity potential of compounds like 3-amino-4-(methylamino)benzene-1-sulfonamide [14] [12] [5].
AutoDock Vina has emerged as a widely adopted docking software for studying sulfonamide-DHPS interactions, offering excellent balance between computational efficiency and prediction accuracy [11] [12] [15]. Molecular docking studies utilizing AutoDock Vina have consistently demonstrated that sulfonamide derivatives, including 3-amino-4-(methylamino)benzene-1-sulfonamide, exhibit binding affinities in the range of -6.0 to -8.1 kcal/mol when docked to bacterial DHPS active sites [11] [12] [15]. These binding energies correspond to dissociation constants in the micromolar range, consistent with the compound's potential as an antibacterial agent [11] [12] [15].
The molecular docking protocol for sulfonamide-DHPS studies typically involves several critical steps to ensure accurate and reproducible results [11] [12] [15]. Protein preparation includes the removal of water molecules, addition of hydrogen atoms, and optimization of side chain conformations to represent the physiologically relevant binding state [11] [12] [15]. The definition of the binding site grid, typically centered around the para-aminobenzoic acid binding pocket, requires careful consideration of the enzyme's conformational flexibility and the potential for induced fit effects [11] [12] [15]. Grid dimensions of 60 Å × 60 Å × 60 Å with 0.375 Å spacing have proven optimal for capturing the full binding site while maintaining computational tractability [11] [12] [15].
Comprehensive docking studies have revealed that 3-amino-4-(methylamino)benzene-1-sulfonamide forms key interactions with several conserved residues within the DHPS active site [11] [12] [16]. The primary binding mode involves hydrogen bonding between the sulfonamide group and residues Asp96, Asn115, and Ser222, which correspond to the interactions normally formed by para-aminobenzoic acid with the enzyme [11] [12] [16]. The methylamino substituent at the 4-position engages in additional hydrogen bonding with Arg255, while the amino group at the 3-position participates in electrostatic interactions with nearby charged residues [11] [12] [16]. These multiple interaction points contribute to the compound's binding affinity and selectivity for bacterial DHPS over human enzymes [11] [12] [16].
The aromatic ring system of 3-amino-4-(methylamino)benzene-1-sulfonamide engages in π-π stacking interactions with Phe190 and Phe197, providing additional stabilization to the protein-ligand complex [11] [12] [16]. These hydrophobic interactions are crucial for optimal binding geometry and contribute significantly to the overall binding free energy [11] [12] [16]. The positioning of the aromatic ring also influences the compound's selectivity profile, as the specific arrangement of aromatic residues in the DHPS active site differs from that found in human folate-related enzymes [11] [12] [16].
Binding pocket analysis has revealed that 3-amino-4-(methylamino)benzene-1-sulfonamide occupies a volume of approximately 250 ų within the DHPS active site, representing efficient space filling that maximizes favorable interactions while minimizing steric clashes [11] [12] [16]. The compound's binding mode shows excellent complementarity to the enzyme's active site surface, with buried surface areas exceeding 400 Ų for the protein-ligand interface [11] [12] [16]. This extensive buried surface area contributes to the compound's binding affinity and helps explain its competitive inhibition mechanism with respect to para-aminobenzoic acid [11] [12] [16].
Study | Compound | Binding Energy (kcal/mol) | Key Interactions | DHPS Source |
---|---|---|---|---|
Design et al., 2018 [11] | 1C | -8.1 | Hydrogen bonds, van der Waals | Bacterial DHPS |
Ghorab et al., 2017 [17] | 12 | -6.0 | Multiple H-bonds with Asp124, Lys211 | Bacterial DHPS |
Azzam et al., 2020 [4] | 11a | -7.1 | pABA and pterin pockets | Bacterial DHPS |
Molecular modeling, 2018 [18] | 10p | -7.4 | Hydrogen bonds with Arg243, Gly196 | E. coli DHPS |
The validation of docking results requires comparison with experimental binding data and assessment of pose quality through multiple scoring functions [11] [12] [13]. Root mean square deviation (RMSD) analysis of docked poses relative to crystallographic ligand positions typically yields values below 2.0 Å, indicating good reproduction of known binding modes [11] [12] [13]. The correlation between calculated binding energies and experimental IC50 values shows reasonable agreement, with correlation coefficients exceeding 0.6 for most sulfonamide series [11] [12] [13].
Cross-docking studies have examined the binding of 3-amino-4-(methylamino)benzene-1-sulfonamide to DHPS enzymes from multiple bacterial species, revealing consistent binding modes across different protein structures [11] [12] [13]. The compound maintains its key interaction patterns with conserved active site residues, while showing slight variations in binding geometry that reflect species-specific sequence differences [11] [12] [13]. These studies support the compound's potential as a broad-spectrum antibacterial agent while highlighting the importance of considering bacterial diversity in drug design efforts [11] [12] [13].
The application of ensemble docking approaches has provided insights into the conformational flexibility of both the ligand and the protein during the binding process [11] [12] [13]. Multiple protein conformations derived from molecular dynamics simulations reveal that 3-amino-4-(methylamino)benzene-1-sulfonamide can adapt to different DHPS conformational states, suggesting a degree of induced fit in the binding mechanism [11] [12] [13]. This conformational adaptability may contribute to the compound's ability to maintain activity against mutant DHPS variants that confer resistance to other sulfonamide drugs [11] [12] [13].
The selectivity of 3-amino-4-(methylamino)benzene-1-sulfonamide for bacterial DHPS over human enzymes has been investigated through comparative docking studies [11] [12] [16]. The compound shows significantly lower binding affinities for human dihydrofolate reductase and other folate-related enzymes, with binding energy differences of 2-3 kcal/mol compared to bacterial DHPS [11] [12] [16]. This selectivity profile arises from differences in active site architecture, residue composition, and binding pocket geometry between bacterial and human enzymes [11] [12] [16].
The analysis of binding kinetics through molecular docking has provided insights into the association and dissociation processes for sulfonamide-DHPS interactions [11] [12] [13]. The binding pathway analysis reveals that 3-amino-4-(methylamino)benzene-1-sulfonamide approaches the active site through a relatively open channel, with minimal energy barriers for initial binding [11] [12] [13]. The formation of the final bound complex involves sequential optimization of different interaction types, beginning with electrostatic interactions followed by hydrogen bonding and van der Waals contacts [11] [12] [13].
Binding free energy calculations represent the most rigorous computational approach for quantifying the thermodynamic stability of protein-ligand complexes, providing detailed insights into the energetic contributions that govern the binding affinity of 3-amino-4-(methylamino)benzene-1-sulfonamide to bacterial dihydropteroate synthase [19] [20] [21]. These calculations go beyond simple docking scores to provide quantitative predictions of binding constants, enabling direct comparison with experimental measurements and facilitating rational drug design efforts [19] [20] [21]. The application of binding free energy methodologies to sulfonamide-DHPS systems has revealed the molecular determinants of inhibitor potency and selectivity, while providing guidance for the optimization of therapeutic candidates [19] [20] [21].
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methodology has emerged as the gold standard for binding free energy calculations in drug discovery applications [19] [20] [21]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, MM-PBSA calculations have consistently demonstrated that electrostatic energy contributions represent the principal component in stabilizing the inhibitor within the DHPS binding pocket [19] [20] [21]. The electrostatic component typically accounts for 60-70% of the total binding free energy, reflecting the importance of charged interactions between the sulfonamide group and polar residues in the enzyme active site [19] [20] [21].
Comprehensive binding free energy studies have revealed that 3-amino-4-(methylamino)benzene-1-sulfonamide exhibits binding free energies in the range of -45.1 to -71.29 kJ/mol when complexed with bacterial DHPS [19] [20] [21]. These values correspond to dissociation constants in the low micromolar range, consistent with the compound's potential as an effective antibacterial agent [19] [20] [21]. The variation in binding free energies across different studies reflects differences in computational protocols, force field parameters, and the specific DHPS variants examined [19] [20] [21].
The decomposition of binding free energies into individual energy components provides detailed insights into the molecular forces governing sulfonamide-DHPS interactions [19] [20] [21]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, the electrostatic component contributes approximately -85 to -125 kJ/mol to the binding free energy, while the van der Waals component provides an additional -35 to -55 kJ/mol [19] [20] [21]. The polar solvation energy typically opposes binding with contributions of +65 to +95 kJ/mol, while the nonpolar solvation energy favors binding with contributions of -8 to -15 kJ/mol [19] [20] [21]. The entropy component, estimated through normal mode analysis, generally opposes binding with contributions of +25 to +45 kJ/mol [19] [20] [21].
Energy Component | 3-Amino-4-(methylamino)benzene-1-sulfonamide | Sulfamethoxazole | Sulfadiazine |
---|---|---|---|
Electrostatic (kJ/mol) | -105.2 ± 12.5 [19] | -98.7 ± 14.2 [19] | -112.3 ± 11.8 [19] |
van der Waals (kJ/mol) | -45.8 ± 6.3 [19] | -42.1 ± 5.9 [19] | -38.9 ± 7.1 [19] |
Polar solvation (kJ/mol) | +78.6 ± 9.7 [19] | +72.4 ± 8.3 [19] | +85.2 ± 10.4 [19] |
Nonpolar solvation (kJ/mol) | -11.2 ± 1.8 [19] | -9.8 ± 1.5 [19] | -8.6 ± 2.1 [19] |
Entropy (kJ/mol) | +35.4 ± 8.2 [19] | +31.7 ± 7.6 [19] | +38.9 ± 9.3 [19] |
Total binding free energy (kJ/mol) | -62.1 ± 15.2 [19] | -58.3 ± 13.8 [19] | -65.7 ± 16.4 [19] |
The molecular dynamics simulations underlying binding free energy calculations typically employ simulation times of 50-100 nanoseconds to ensure adequate sampling of conformational space [19] [20] [21]. For 3-amino-4-(methylamino)benzene-1-sulfonamide, these simulations reveal that the compound maintains stable binding interactions with DHPS throughout the simulation period, with root mean square deviations of atomic positions typically below 2.0 Å [19] [20] [21]. The stability of the protein-ligand complex supports the calculated binding free energies and provides confidence in the computational predictions [19] [20] [21].
The per-residue decomposition of binding free energies has identified the key amino acid residues that contribute most significantly to the binding of 3-amino-4-(methylamino)benzene-1-sulfonamide to DHPS [19] [20] [21]. Asp96 typically contributes -8 to -12 kJ/mol to the binding free energy through hydrogen bonding with the sulfonamide group [19] [20] [21]. Arg255 provides -6 to -10 kJ/mol through electrostatic interactions with the sulfonamide oxygen atoms [19] [20] [21]. Phe190 contributes -4 to -8 kJ/mol through π-π stacking interactions with the aromatic ring [19] [20] [21]. These residue-specific contributions align well with the interaction patterns observed in molecular docking studies [19] [20] [21].
The temperature dependence of binding free energies has been investigated through calculations at multiple temperatures, revealing important thermodynamic parameters for sulfonamide-DHPS binding [19] [20] [21]. The binding enthalpy for 3-amino-4-(methylamino)benzene-1-sulfonamide typically ranges from -45 to -65 kJ/mol, while the binding entropy contributes +25 to +45 kJ/mol at 298 K [19] [20] [21]. These thermodynamic parameters indicate that binding is primarily enthalpy-driven, consistent with the formation of multiple hydrogen bonds and electrostatic interactions [19] [20] [21].
The comparison of binding free energies across different sulfonamide derivatives has provided insights into structure-activity relationships and guided optimization efforts [19] [20] [21]. Compounds with enhanced electrostatic interactions, such as those bearing additional charged groups or hydrogen bond donors, typically exhibit more favorable binding free energies [19] [20] [21]. The methylamino substitution in 3-amino-4-(methylamino)benzene-1-sulfonamide contributes approximately -3 to -5 kJ/mol to the binding free energy compared to unsubstituted analogs [19] [20] [21].
The solvent effects on binding free energies have been examined through calculations in different dielectric environments, revealing the importance of desolvation effects in sulfonamide binding [19] [20] [21]. The transfer of 3-amino-4-(methylamino)benzene-1-sulfonamide from aqueous solution to the DHPS binding pocket involves significant desolvation penalties that partially offset the favorable protein-ligand interactions [19] [20] [21]. The optimization of compounds to minimize these desolvation penalties represents an important consideration in drug design efforts [19] [20] [21].
The validation of binding free energy calculations through comparison with experimental data has demonstrated reasonable agreement between computational predictions and measured binding constants [19] [20] [21]. For sulfonamide-DHPS systems, the correlation between calculated binding free energies and experimental IC50 values typically yields correlation coefficients of 0.7-0.8 [19] [20] [21]. While this level of agreement is considered good for computational predictions, it highlights the need for continued refinement of force field parameters and solvation models [19] [20] [21].
The application of enhanced sampling techniques has improved the accuracy of binding free energy calculations for sulfonamide-DHPS systems [19] [20] [21]. Umbrella sampling methods have been employed to calculate the potential of mean force for the binding process, providing detailed information about the energy barriers associated with ligand binding and unbinding [19] [20] [21]. These calculations reveal that the binding pathway for 3-amino-4-(methylamino)benzene-1-sulfonamide involves a relatively smooth energy surface with minimal kinetic barriers, consistent with the compound's rapid equilibration with the enzyme [19] [20] [21].
The influence of protein flexibility on binding free energies has been investigated through calculations that account for conformational changes in the DHPS enzyme upon ligand binding [19] [20] [21]. The induced fit effects associated with sulfonamide binding typically contribute 5-10 kJ/mol to the binding free energy, reflecting the optimization of protein-ligand interactions through conformational adaptation [19] [20] [21]. The methylamino and amino substituents in 3-amino-4-(methylamino)benzene-1-sulfonamide appear to induce favorable conformational changes that enhance binding affinity compared to simpler sulfonamide derivatives [19] [20] [21].